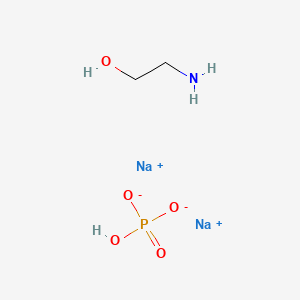
Disodium monoethanolamine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium monoethanolamine phosphate is a chemical compound with the molecular formula C₂H₈NNa₂O₅P. It is a salt formed from monoethanolamine and phosphoric acid, and it is commonly used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium monoethanolamine phosphate can be synthesized by reacting monoethanolamine with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of monoethanolamine to a solution of phosphoric acid and sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium monoethanolamine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphates.
Substitution: It can participate in substitution reactions where the monoethanolamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Disodium monoethanolamine phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in chemical reactions and analytical procedures.
Biology: Employed in the preparation of buffer solutions for biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations as a stabilizing agent.
Industry: Applied in the manufacturing of detergents, cleaning agents, and water treatment chemicals .
Mécanisme D'action
The mechanism of action of disodium monoethanolamine phosphate involves its ability to act as a chelating agent, binding to metal ions and stabilizing them in solution. This property is particularly useful in preventing the precipitation of metal ions in various industrial and scientific applications. The molecular targets and pathways involved include the coordination of the phosphate group with metal ions, forming stable complexes .
Comparaison Avec Des Composés Similaires
- Disodium hydrogen phosphate
- Monoethanolamine phosphate
- Sodium phosphate dibasic
Comparison: Disodium monoethanolamine phosphate is unique due to its dual functionality as both an amine and a phosphate compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring metal ion stabilization .
Propriétés
Numéro CAS |
53404-45-8 |
|---|---|
Formule moléculaire |
C2H8NNa2O5P |
Poids moléculaire |
203.04 g/mol |
Nom IUPAC |
disodium;2-aminoethanol;hydrogen phosphate |
InChI |
InChI=1S/C2H7NO.2Na.H3O4P/c3-1-2-4;;;1-5(2,3)4/h4H,1-3H2;;;(H3,1,2,3,4)/q;2*+1;/p-2 |
Clé InChI |
AGKKBTYZZODEIS-UHFFFAOYSA-L |
SMILES canonique |
C(CO)N.OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















